molecular formula C24H18N4O B5203037 6-phenyl-4-(4-pyridinyl)-5-(2-quinolinyl)-3,4-dihydro-2(1H)-pyrimidinone

6-phenyl-4-(4-pyridinyl)-5-(2-quinolinyl)-3,4-dihydro-2(1H)-pyrimidinone

Cat. No. B5203037
M. Wt: 378.4 g/mol
InChI Key: BYVRVRCADFEDKD-UHFFFAOYSA-N
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Description

The compound belongs to a class of heterocyclic compounds known for their diverse chemical reactions and properties. This category of compounds has been extensively studied for their potential in various applications, including medicinal chemistry, due to their unique structural features and biological activities.

Synthesis Analysis

Synthesis of similar heterocyclic compounds involves the cyclocondensation of diketones with various amines and aldehydes under catalyst-free conditions, resulting in high yields and structural diversity. The synthesis methods highlight the efficiency and versatility of producing such complex structures with potential biological and pharmacological activities (Ezzati et al., 2017).

Molecular Structure Analysis

Studies involving X-ray diffraction and density functional theory (DFT) methods provide insights into the molecular geometry, optimized using the DFT/B3LYP method. Such analyses reveal the compound's crystalline structure, geometric parameters, vibrational wavenumbers, and chemical shifts, offering a comprehensive understanding of its molecular architecture (Özdemir et al., 2015).

Chemical Reactions and Properties

The compound's chemical reactivity and properties are influenced by its structural elements, such as the pyrimidine and quinoline rings. Reactions of similar compounds with aminopyrimidines, for instance, showcase regiospecific cyclocondensation, leading to novel heterocyclic compounds with determined linear structures via NMR measurements (Quiroga et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and mechanical strength, of related polyimides derived from similar pyridine-containing compounds indicate their potential applications in various fields. These properties are characterized by high solubility in polar solvents, significant thermal stability with high glass transition temperatures, and excellent mechanical strength (Ma et al., 2010).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity towards nucleophilic attacks and tautomeric behavior, are key to understanding its functional applications. Studies on similar compounds illustrate the influence of substituents on the compound's tautomeric forms and stability, providing insights into its chemical behavior and potential for further functionalization (Obydennov & Sosnovskikh, 2015).

properties

IUPAC Name

6-phenyl-4-pyridin-4-yl-5-quinolin-2-yl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O/c29-24-27-22(17-7-2-1-3-8-17)21(23(28-24)18-12-14-25-15-13-18)20-11-10-16-6-4-5-9-19(16)26-20/h1-15,23H,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVRVRCADFEDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(NC(=O)N2)C3=CC=NC=C3)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenyl-4-(4-pyridinyl)-5-(2-quinolinyl)-3,4-dihydro-2(1H)-pyrimidinone

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